1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate
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Overview
Description
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate is a chemical compound with a unique structure that includes an ethoxy group, a carbonyl group, and a methylhydrazine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate typically involves the reaction of ethyl acetoacetate with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring.
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Contains a triphenylphosphonium group.
N-[1-[(1-amino-1-oxopropan-2-yl)-methylamino]-3-methyl-1-oxobutan-2-yl]: Features an amino group and a methylamino group.
Uniqueness
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
64282-14-0 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-[amino(methyl)carbamoyl]oxypropanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-12-6(10)5(2)13-7(11)9(3)8/h5H,4,8H2,1-3H3 |
InChI Key |
QBRDDPZPYKZEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)N(C)N |
Origin of Product |
United States |
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